molecular formula C9H13N5 B11734790 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine

1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B11734790
M. Wt: 191.23 g/mol
InChI Key: VAZVVRDYPFHOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the pyrazole ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride: A related compound with a similar pyrazole core but different substituents.

Uniqueness

1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-13-4-3-9(12-13)10-5-8-6-11-14(2)7-8/h3-4,6-7H,5H2,1-2H3,(H,10,12)

InChI Key

VAZVVRDYPFHOEA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.